Triazamate

ecotoxicology pollinator safety integrated pest management

Substituting between aphicides without structural validation compromises resistance monitoring and IPM assessments. Triazamate's carbamoyl-triazole core is fundamentally distinct from pyrimidine-based dimethylcarbamates (e.g., pirimicarb), yielding quantifiable differences in MACE sensitivity (>10-fold vs. >100-fold AChE insensitivity in resistant Myzus persicae) and esterase-resistance profiles. • Structurally unique carbamoyl-triazole scaffold - IRAC MoA Group 1A • Demonstrated acropetal & basipetal systemic translocation (≥90% aphid control via systemic movement) • ≥98% HPLC purity; suitable as analytical reference standard for GC method validation

Molecular Formula C13H22N4O3S
Molecular Weight 314.41 g/mol
CAS No. 110895-43-7
Cat. No. B018695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazamate
CAS110895-43-7
Synonyms1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole
Molecular FormulaC13H22N4O3S
Molecular Weight314.41 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C
InChIInChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3
InChIKeyNKNFWVNSBIXGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Triazamate: Carbamoyl-Triazole Aphicide for IPM Research


Triazamate (CAS 110895-43-7) is a dimethylcarbamate insecticide belonging to the carbamoyl-triazole chemical class, functioning as an acetylcholinesterase (AChE) inhibitor per IRAC MoA Group 1A [1]. The compound is characterized by its 1H-1,2,4-triazole core substituted with N,N-dimethylaminocarbonyl, tert-butyl, and (2-ethoxy-2-oxoethyl)sulfanediyl groups [2], and acts as a plant-systemic aphicide capable of both acropetal and basipetal translocation within treated crops [3]. For procurement decisions involving aphid-specific research tools, analytical reference standards, or insecticide resistance management studies, Triazamate offers a distinct carbamoyl-triazole scaffold not found among conventional dimethylcarbamates such as pirimicarb.

Why Generic Substitution Fails for Triazamate Procurement


In-class substitution between aphicides without structural and functional validation introduces substantial technical risk for research reproducibility and industrial applications. Triazamate's carbamoyl-triazole core differs fundamentally from other dimethylcarbamates (e.g., pirimicarb, which bears a pyrimidine scaffold) and from non-carbamate aphicides (e.g., pymetrozine, a pyridine azomethine; flonicamid, a pyridinecarboxamide). These structural divergences translate to quantifiable differences in (i) insecticidal efficacy against esterase-resistant aphid strains [1], (ii) target-site sensitivity profiles where the MACE (modified acetylcholinesterase) resistance mechanism differentially impacts triazamate versus pirimicarb by distinct fold-changes [2], (iii) systemic movement dynamics across plant vasculature [3], and (iv) selectivity indices toward beneficial arthropods at field-relevant application rates [4]. Substitution without accounting for these quantified differentials may invalidate comparative studies, compromise resistance monitoring programs, or alter non-target effects in IPM compatibility assessments.

Procurement Evidence: Triazamate vs. Comparator Aphicides


Bee Contact Toxicity: Quantified Selectivity Over Neonicotinoids

Triazamate demonstrates minimal acute contact toxicity to honey bees (Apis mellifera) with a 24-hour contact LD50 value greater than 160 μg per bee. This quantified selectivity stands in contrast to neonicotinoid comparators such as imidacloprid, which exhibit contact LD50 values in the range of 0.0037 to 0.081 μg per bee [1]. The approximate difference exceeds three orders of magnitude, representing a >1,975-fold lower acute contact toxicity for triazamate relative to the lower bound of imidacloprid's contact LD50 range. This differential is not attributable to a novel mode of action but rather to species-specific target-site sensitivity within the carbamate class.

ecotoxicology pollinator safety integrated pest management beneficial insect selectivity

Systemic Aphid Control on Untreated Foliage vs. Imidacloprid

In a controlled laboratory study using spinach (Spinacia oleracea) infested with Myzus persicae, triazamate applied at its suggested field rate achieved systemic movement sufficient to control ≥90% of aphids on untreated inner leaves. Under identical experimental conditions, imidacloprid at its suggested rate was not as effective against aphids on nontreated leaves as triazamate [1]. Pymetrozine, a non-carbamate comparator, produced erratic mortality on both treated and untreated plant parts. This head-to-head comparison isolates systemic translocation efficiency as the discriminating variable, with triazamate demonstrating superior basipetal and acropetal movement within the plant vasculature.

systemic insecticide translocation efficiency crop protection aphid control

MACE Resistance: Target-Site Insensitivity vs. Pirimicarb

In resistant strains of Myzus persicae and Myzus nicotianae carrying the MACE (modified acetylcholinesterase) resistance mechanism, the acetylcholinesterase enzyme showed marked insensitivity to inhibition by the established carbamate pirimicarb (>100-fold) and by triazamate (>10-fold) [1]. Both compounds target the same enzyme, yet the magnitude of target-site insensitivity differs by approximately an order of magnitude between these two dimethylcarbamates. When the insensitive AChE mechanism occurs in heterozygous form alongside elevated E4/FE4 esterases, the combined resistance enhances esterase-based resistance to pirimicarb and triazamate by 15- to 30-fold [2], but the baseline differential in target-site sensitivity remains quantifiably distinct.

insecticide resistance acetylcholinesterase insensitivity MACE mechanism Myzus persicae

Rainfastness and Adjuvant Compatibility for Rate Reduction

Triazamate's formulation properties include demonstrated compatibility with adjuvants that improve rainfastness and enable lower application rates to achieve equivalent efficacy. Field trial data indicate that triazamate gave similar or better results than standard insecticides at lower application rates when adjuvant systems were employed [1]. The recommended field rates for triazamate across crops are crop-specific: sugar beet at 70 g ai/ha, oilseed rape at 70 g ai/ha, potatoes at 105-140 g ai/ha, hops at 7-14 g ai/ha, and vegetables at 35-140 g ai/ha [2]. This rate flexibility, contingent on adjuvant co-application, provides a procurement-relevant differentiation from aphicides lacking documented rainfastness-enhancement compatibility.

formulation science adjuvant compatibility rainfastness application rate optimization

Application Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Residue Analysis

Triazamate serves as an analytical reference standard for the quantification of the compound in water samples and agricultural matrices using gas chromatography techniques [7]. Its logP of 2.15 (pH 7, 25°C) and water solubility of 399 ppm at pH 7, 25°C [6] provide defined physicochemical parameters for method development and validation. Procurement as a PESTANAL-grade analytical standard supports environmental monitoring programs and regulatory residue compliance testing where accurate quantification of this specific carbamoyl-triazole aphicide is required.

Insecticide Resistance Mechanism Research

For research programs investigating the MACE (modified acetylcholinesterase) resistance mechanism in Myzus persicae populations, triazamate provides a critical diagnostic tool. The >10-fold AChE insensitivity observed in resistant strains, contrasted with pirimicarb's >100-fold insensitivity [7], enables differential biochemical profiling of target-site mutations. Triazamate's effectiveness in overcoming esterase-based resistance mechanisms [6] further positions it as a reference compound for studies dissecting the interactions between metabolic and target-site resistance pathways in aphid populations.

IPM Compatibility: Beneficial Arthropod Selectivity

Triazamate's documented safety profile toward predatory mites at the 70 g ha⁻¹ application rate, classified as harmless per IOBC standards [7], and its bee contact LD50 exceeding 160 μg/bee [6], make it suitable for integrated pest management (IPM) compatibility studies. Research protocols assessing non-target effects on beneficial arthropods can utilize triazamate as a selective aphicide comparator against broader-spectrum insecticides, providing a quantified baseline for selectivity index calculations.

Systemic Translocation Studies in Crop Plants

Triazamate's capacity for both acropetal and basipetal translocation within treated crops, demonstrated by ≥90% aphid control on untreated foliage via systemic movement in spinach studies [7], positions it as a model compound for plant vascular transport research. Comparative systemic insecticide studies evaluating pymetrozine and imidacloprid have shown triazamate's superior systemic efficacy under laboratory conditions, making it a relevant reference for procurement in studies of xylem/phloem mobility and root-to-shoot pesticide distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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